1-(4-Ethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
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Overview
Description
1-(4-Ethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the phenoxypropanol backbone: This can be achieved through the reaction of 4-ethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide.
Introduction of the piperidine moiety: The intermediate product is then reacted with 4-methylpiperidine under reflux conditions to form the desired compound.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidine moieties using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects on neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
- 1-(4-Chlorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
- 1-(4-Fluorophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Uniqueness
1-(4-Ethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to the presence of the ethyl group on the phenoxy moiety, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-15-4-6-17(7-5-15)20-13-16(19)12-18-10-8-14(2)9-11-18;/h4-7,14,16,19H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGGKBWHQCVFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCC(CC2)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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